![molecular formula C17H27NO3 B5066867 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5066867.png)
4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine is a chemical compound known for its unique structure and properties It is composed of a morpholine ring attached to a 2,4,6-trimethylphenoxy group through an ethoxyethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2,4,6-trimethylphenol with ethylene oxide to form 2-(2,4,6-trimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,4,6-Trimethylphenoxy)ethyl]morpholine: A closely related compound with similar structural features.
2,4,6-Trimethylphenoxyethanol: An intermediate in the synthesis of the target compound.
Morpholine derivatives: Various morpholine-based compounds with different substituents.
Uniqueness
4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine stands out due to its unique combination of a morpholine ring and a 2,4,6-trimethylphenoxy group. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-12-15(2)17(16(3)13-14)21-11-10-20-9-6-18-4-7-19-8-5-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIWQWYRXOXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)

![2-(4-methoxy-1-piperidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5066798.png)
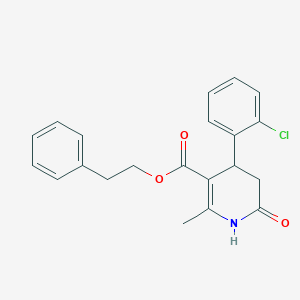
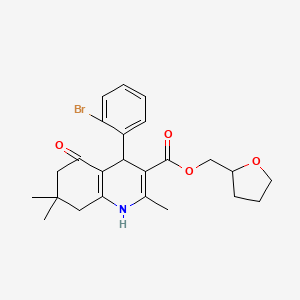
![4-[(5E)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5066813.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
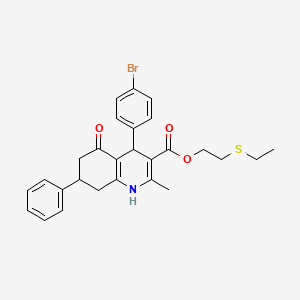
![1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B5066872.png)
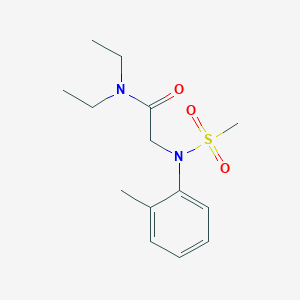
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
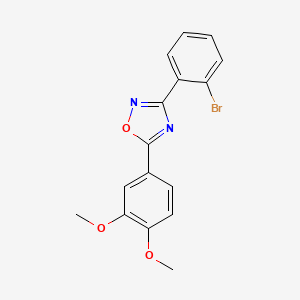
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)
